3-Fluoro-2,4-dimethylphenylboronic acid; 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

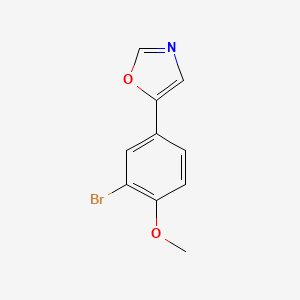

3-Fluoro-2,4-dimethylphenylboronic acid is a chemical compound that belongs to the boronic acid family. It is a solid substance with a molecular weight of 167.98 .

Molecular Structure Analysis

The InChI code for 3-Fluoro-2,4-dimethylphenylboronic acid is1S/C8H10BFO2/c1-5-3-4-7 (9 (11)12)6 (2)8 (5)10/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

3-Fluoro-2,4-dimethylphenylboronic acid is a solid substance . The storage temperature is 2-8°C .科学的研究の応用

Biochemistry and Molecular Biology :

- A method for detecting tritium in polyacrylamide gels using scintillation autography (fluorography) with X-ray film has been described. The process involves dehydrating the gel in dimethyl sulphoxide and soaking it in a solution of 2,5-diphenyloxazole (PPO) in dimethylsulphoxide, which is relevant for studying proteins and nucleic acids (Bonner & Laskey, 1974).

Materials Chemistry :

- A study synthesized a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing at physiological conditions. This application is significant for non-invasive glucose monitoring technologies (Bao et al., 2021).

Organic Chemistry and Catalysis :

- A study on the synthesis of sterically crowded atropisomeric 1,8-diacridylnaphthalene for dual-mode enantioselective fluorosensing highlighted the importance of phenylboronic acids in developing sophisticated fluorescence-based sensors (Mei et al., 2006).

- The characterization of 3-fluoro-4-formylphenylboronic acid molecule using Density Functional Theory (DFT) provides insights into its geometric structure and electronic properties, which is crucial for designing advanced materials and catalysts (Şaş & Kurt, 2018).

Environmental and Safety Applications :

- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid using E. coli demonstrates the potential of 3-Fluoro-2,4-dimethylphenylboronic acid derivatives in environmentally friendly chemical synthesis (Liu et al., 2022).

Safety and Hazards

The safety information for 3-Fluoro-2,4-dimethylphenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary target of 3-Fluoro-2,4-dimethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the 3-Fluoro-2,4-dimethylphenylboronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium catalyst also undergoes an oxidative addition with electrophilic organic groups, forming a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 3-Fluoro-2,4-dimethylphenylboronic acid. This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The result of the action of 3-Fluoro-2,4-dimethylphenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.

特性

IUPAC Name |

(3-fluoro-2,4-dimethylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMGJPPIHJAPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324415.png)